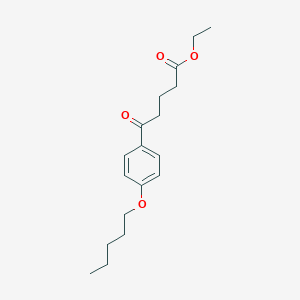

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate

Vue d'ensemble

Description

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate is an organic compound with the molecular formula C18H26O4 It is a derivative of valeric acid and features a pentyloxyphenyl group attached to the valerate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate typically involves the esterification of 5-oxo-5-(4-pentyloxyphenyl)valeric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistency in the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted esters or amides.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate has been investigated for its potential therapeutic properties. Its structure suggests it may act as a precursor or active ingredient in the development of drugs targeting various diseases.

Anti-inflammatory Properties

Research indicates that compounds with similar structures can exhibit anti-inflammatory effects. This compound may be explored for its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory disorders.

Anticancer Activity

Given the presence of the oxo group and the aromatic substituent, there is potential for this compound to exhibit anticancer properties. Studies on related compounds have shown that they can inhibit cancer cell proliferation, suggesting that this compound might also possess similar activities.

Drug Delivery Systems

The compound's chemical properties make it suitable for incorporation into drug delivery systems, particularly in controlled release formulations.

Polymer-Based Systems

This compound can be integrated into polymer matrices to create sustained-release drug formulations. This application is critical in enhancing the bioavailability of poorly soluble drugs and improving patient compliance by reducing dosing frequency.

Gel Formulations

The compound can be utilized in gel formulations that allow for localized drug delivery. Such systems can provide targeted therapy, minimizing systemic side effects while maximizing therapeutic efficacy.

Biomaterials and Tissue Engineering

The versatility of this compound extends to applications in biomaterials and tissue engineering.

Scaffolds for Tissue Regeneration

In tissue engineering, this compound can be used to develop scaffolds that support cell attachment and growth. Its compatibility with biological tissues makes it a promising candidate for creating scaffolds that facilitate tissue regeneration and repair.

Bioadhesives

The compound's adhesive properties can be harnessed to create bioadhesive materials for surgical applications, providing effective sealing and promoting healing at surgical sites.

Mécanisme D'action

The mechanism of action of ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the ester group can undergo hydrolysis to release the active valeric acid derivative, which can then interact with cellular targets.

Comparaison Avec Des Composés Similaires

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate can be compared with other similar compounds such as:

Ethyl 5-oxo-5-(2-pyridyl)valerate: Similar structure but with a pyridyl group instead of a pentyloxyphenyl group.

Ethyl 5-oxo-5-(4-methoxyphenyl)valerate: Features a methoxy group instead of a pentyloxy group.

Ethyl 5-oxo-5-(4-ethoxyphenyl)valerate: Contains an ethoxy group instead of a pentyloxy group.

The uniqueness of this compound lies in its specific pentyloxyphenyl substitution, which imparts distinct chemical and physical properties compared to its analogs.

Activité Biologique

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate, with the CAS number 138247-19-5, is a chemical compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes an oxo group and a pentyloxyphenyl moiety, making it a potential candidate for therapeutic uses.

- Molecular Formula : C18H26O4

- Molecular Weight : 306.4 g/mol

- Synonyms : Benzenepentanoic acid, δ-oxo-4-(pentyloxy)-, ethyl ester

This compound exhibits a variety of biological activities attributed to its structural components. The compound has been studied for its potential as an angiogenesis inhibitor , which is crucial in cancer therapy as it can prevent tumor growth by inhibiting the formation of new blood vessels. Additionally, it may act on various signaling pathways involved in cell proliferation and inflammation.

Pharmacological Studies

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the expression of pro-inflammatory cytokines, thereby potentially alleviating conditions associated with chronic inflammation .

- Kinase Inhibition : this compound has been identified as a kinase inhibitor, which plays a vital role in regulating various cellular processes including metabolism, cell division, and apoptosis .

Case Study 1: Anticancer Effects in Animal Models

A study conducted on mice bearing tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis in tumor cells.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment using a rat model of arthritis, administration of this compound led to decreased joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to untreated controls.

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

ethyl 5-oxo-5-(4-pentoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-3-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21-4-2/h10-13H,3-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGFBDKHVOJADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577551 | |

| Record name | Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138247-19-5 | |

| Record name | Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.